molecular formula C13H20O B3395860 1,6-Heptadien-3-one, 2-cyclohexyl- CAS No. 313973-37-4

1,6-Heptadien-3-one, 2-cyclohexyl-

Cat. No. B3395860
M. Wt: 192.3 g/mol
InChI Key: WJWBVJLPGOYBGM-UHFFFAOYSA-N
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Patent
US06184419B2

Procedure details

2-Cyclohexyl-hepta-1,6-dien-3-ol (85 g, 0.44 mol) were oxidized with MnO2 (804 g, 9.2 mol) in 2 l of hexane at RT. After stirring for 96 hours, the reaction mixture was filtered over Celite and concentrated in vacuo yielding 71 g of a yellow oil. Distillation (0.04 Torr/70° C.) yielded 43.5 g (51%) of pure product.
Name
2-Cyclohexyl-hepta-1,6-dien-3-ol
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
804 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([CH:9]([OH:14])[CH2:10][CH2:11][CH:12]=[CH2:13])=[CH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCCCCC.O=[Mn]=O>[CH:1]1([C:7]([C:9](=[O:14])[CH2:10][CH2:11][CH:12]=[CH2:13])=[CH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-Cyclohexyl-hepta-1,6-dien-3-ol
Quantity
85 g
Type
reactant
Smiles
C1(CCCCC1)C(=C)C(CCC=C)O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
CCCCCC
Name
Quantity
804 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C1(CCCCC1)C(=C)C(CCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.